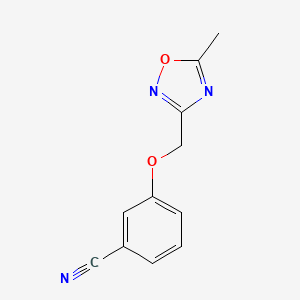![molecular formula C14H16BrClN2O3S B14904661 tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate: is a synthetic organic compound with the molecular formula C13H17BrClNO3. It is a derivative of benzo[d]thiazole, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-chlorobenzo[d]thiazole.
Reaction with tert-Butyl Carbamate: The intermediate is then reacted with tert-butyl carbamate in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity.
Chemical Reactions Analysis
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as DMF. Reaction conditions often involve heating to facilitate the reaction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, and signal transduction, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate can be compared with other similar compounds:
Similar Compounds: Compounds such as tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate and tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate share structural similarities.
Uniqueness: The presence of the benzo[d]thiazole moiety and the specific substitution pattern make this compound unique in its chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16BrClN2O3S |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromo-4-chloro-1,3-benzothiazol-6-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C14H16BrClN2O3S/c1-14(2,3)21-13(19)17-4-5-20-8-6-9(16)11-10(7-8)22-12(15)18-11/h6-7H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
YGZINOCCRUOLKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC2=C(C(=C1)Cl)N=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


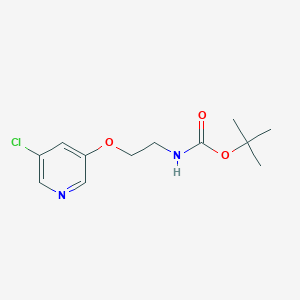
![Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14904588.png)
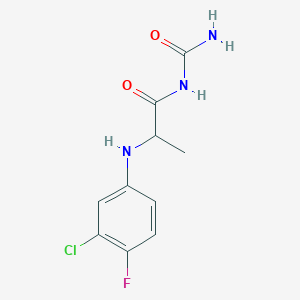
![tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14904593.png)
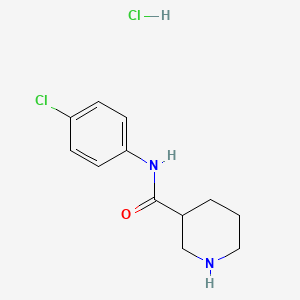
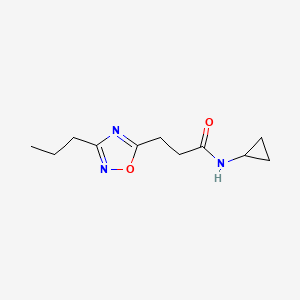
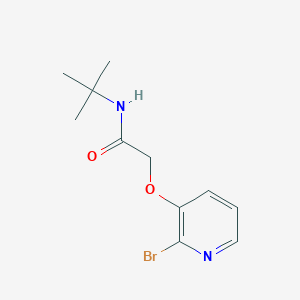
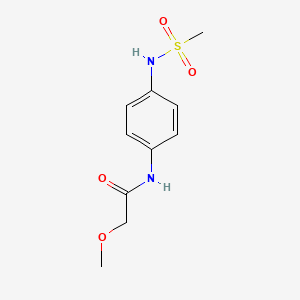
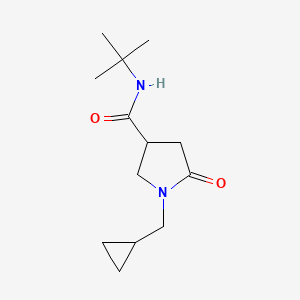
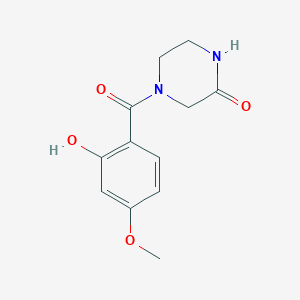
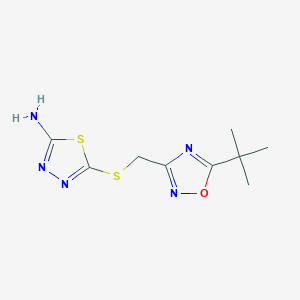
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)

